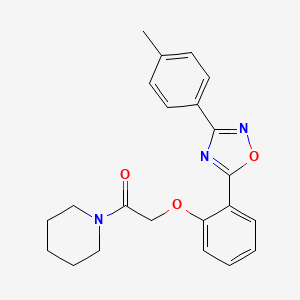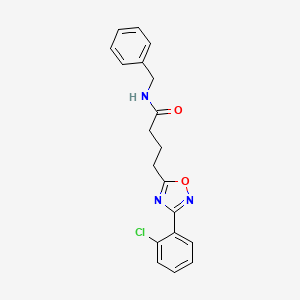
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CIPO, is a novel small molecule inhibitor that has shown potential for use in various scientific research applications. This compound has been synthesized using a specific method that involves several steps, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the activity of β-amyloid aggregation, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases. Furthermore, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its potential as an anticancer agent, its antibacterial and antifungal properties, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that it may have potential side effects that need to be carefully monitored. Another limitation is that it may not be effective in all types of cancer or neurological disorders.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One future direction is to further study its potential as an anticancer agent and to determine its effectiveness in different types of cancer. Another future direction is to study its potential as a treatment for infectious diseases and to determine its effectiveness against different types of bacteria and fungi. Furthermore, future research could focus on the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in various cellular processes.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps. The first step involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclohexyl-4-aminophenol in the presence of a base to form the desired product. The product is then nitrated using a mixture of nitric and sulfuric acids to yield N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.
Applications De Recherche Scientifique
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown potential for use in various scientific research applications. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)16-19-17(24-20-16)12-8-9-14(15(10-12)21(22)23)18-13-6-4-3-5-7-13/h8-11,13,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUVFAJLUNQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

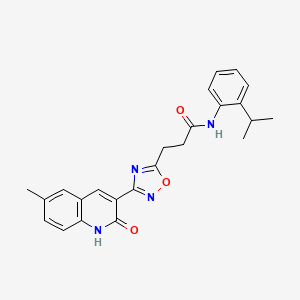
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
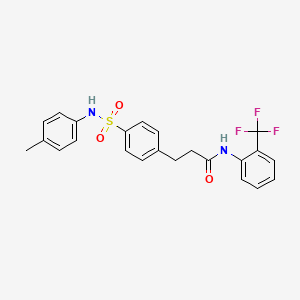
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
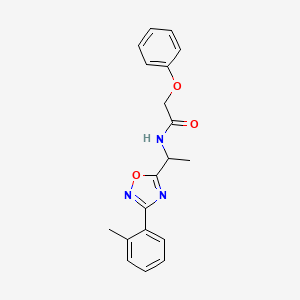


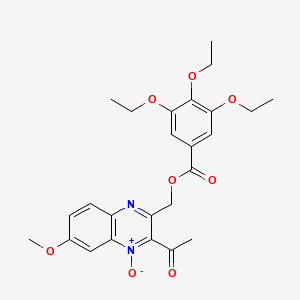
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)

